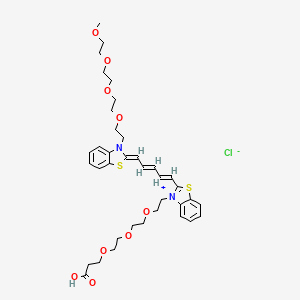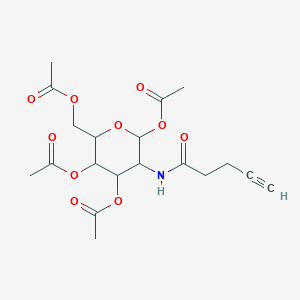
N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5, is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Medicinal Significance
Benzothiazole and its derivatives, including those with polyethylene glycol (PEG) modifications like N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5, have significant medicinal importance. They are used globally in various therapeutic applications due to their wide range of biological activities. These compounds are known to exhibit antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, antiasthmatic, anthelmintic, photosensitizing, diuretic, analgesic, and other activities, highlighting their versatility in medical applications (Sharma et al., 2013).
Synthesis and Characterization
Benzothiazoles are crucial in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity. The synthesis of benzothiazole compounds, including those related to green chemistry, has been a significant area of research. This includes methods involving condensation of 2-aminobenzenethiol with various chemicals and cyclization of thioamide or carbon dioxide (CO2) (Gao et al., 2020).
Molecular Mass Analysis
The analysis of molecular mass characteristics of benzothiazole derivatives, particularly those related to poly(ethylene oxide)s, is essential in understanding their properties. Techniques like matrix-assisted laser desorption-ionisation time-of-flight mass spectrometry (MALDI-TOF MS) and size exclusion chromatography (SEC) are used for this purpose (Mincheva et al., 2002).
Corrosion Inhibition
Some benzothiazole derivatives, due to their structural features, have been studied for their corrosion inhibiting effects against steel in acidic environments. This highlights their potential application in industrial settings (Hu et al., 2016).
Spectroscopic Characterization
The spectroscopic characterization of benzothiazole derivatives, including those with N-alkyl substitutions, is crucial for understanding their properties and potential applications in various fields like the synthesis of cyanine dyes (Pardal et al., 2002).
Mechanistic Action in Tumour Cells
Benzothiazoles, including 2-(4-aminophenyl)benzothiazoles, show potent and selective pharmacophores with novel mechanistic action towards various tumour cell lines. Their metabolic transformation and interactions with cellular components like cytochrome P450 isoforms play a crucial role in their antitumor activity (Dubey et al., 2006).
Propriétés
Formule moléculaire |
C37H49ClN2O9S2 |
|---|---|
Poids moléculaire |
765.37 |
Nom IUPAC |
3-[2-[2-[2-[2-[(1E,3E,5Z)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H |
Clé InChI |
PEWXFUQTWHPFTH-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)
![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)
